Ethyl 3-(4-Pyridyl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXRSMCFRIFFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481440 | |
| Record name | Ethyl isonicotinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-19-5 | |
| Record name | Ethyl isonicotinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridine Derivatives in Chemical Sciences
Pyridine (B92270) and its derivatives represent one of the most vital classes of heterocyclic compounds in the chemical sciences. asianpubs.org Their importance stems from their presence in a vast array of natural products, including alkaloids and vitamins, and their extensive use in synthetic chemistry. researchgate.netgoogle.com The pyridine ring, a six-membered heteroaromatic ring similar to benzene (B151609) but with one carbon atom replaced by nitrogen, possesses unique properties that make it a valuable scaffold in drug development and materials science. researchgate.net
The nitrogen atom in the pyridine ring imparts weak basicity and the ability to form hydrogen bonds, which can enhance the water solubility of molecules—a desirable trait in medicinal chemistry. google.comresearchgate.net These derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. asianpubs.orgsigmaaldrich.comchemicalbook.com Furthermore, the lone pair of electrons on the nitrogen atom allows pyridine compounds to act as effective ligands for metal ions, leading to their application as chemosensors for detecting various species. asianpubs.org The structural versatility and broad utility of pyridines have established them as a "privileged scaffold" in medicinal chemistry, consistently appearing in a wide range of pharmaceuticals. chemicalbook.com
Research Context of Pyridyl Propanoate Structures
The pyridyl propanoate structural motif is a recurring theme in synthetic and medicinal chemistry, where it primarily serves as a versatile building block or intermediate for constructing more complex molecules. asianpubs.orgresearchgate.net Academic research into various isomers and derivatives of pyridyl propanoates highlights their role in accessing compounds with significant biological and pharmacological properties.
A notable example is Ethyl 3-[(pyridin-2-yl)amino]propanoate, which is a key intermediate in the synthesis of dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an oral anticoagulant. patsnap.com The synthesis of this intermediate often involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674), a process that has been optimized using various catalysts. researchgate.netsigmaaldrich.com Another related compound, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is recognized as an important β-keto ester intermediate in organic synthesis. asianpubs.org It can be synthesized via the refluxing of ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) and is used to create more elaborate dipyridine structures. asianpubs.orgresearchgate.net
Further research into compounds like Ethyl 3-(1H-pyrazolo[3,4-b]pyridin-1-yl)propanoate, synthesized as a precursor to potential new bisphosphonates, underscores the application of the pyridyl propanoate scaffold in developing new classes of biologically active agents. sigmaaldrich.com These examples collectively demonstrate that the pyridyl propanoate framework is a valuable platform for chemical synthesis, enabling the creation of diverse and medicinally relevant molecules.
Overview of Key Research Areas Pertaining to Ethyl 3 4 Pyridyl Propanoate
Esterification Reactions for Pyridine-Containing Carboxylic Acids
The most direct route to this compound is the esterification of its corresponding carboxylic acid, 3-(4-Pyridyl)propanoic acid. The Fischer-Speier esterification is a classical and widely employed method for this transformation. wikipedia.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol, which also often serves as the solvent. byjus.commasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orglibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org The subsequent steps involve proton transfer, formation of a tetrahedral intermediate, and elimination of a water molecule to yield the final ester product. masterorganicchemistry.com The reaction is reversible, so to achieve high yields, the equilibrium must be shifted towards the product side. byjus.comlibretexts.org This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed, for example, through Dean-Stark distillation. wikipedia.org
A cyclic process for manufacturing esters of pyridine carboxylic acids has been developed where the catalyst, a strong acid salt of a pyridine carboxylic acid ester, can be recovered and reused for subsequent reactions. google.com
Propanoate Chain Formation Strategies
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a powerful tool for forming carbon-carbon bonds. organic-chemistry.org The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnumberanalytics.com In the context of synthesizing the target molecule's precursors, this could involve reacting a 4-halopyridine with an acrylate (B77674) derivative. The mechanism proceeds through an oxidative addition of the halide to the Pd(0) catalyst, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
Another relevant approach is the Michael addition. A patent describes the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, via the addition of 2-aminopyridine (B139424) to ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. google.com A similar conjugate addition of a suitable nucleophile to 4-vinylpyridine (B31050) could also be envisioned as a direct route to the 3-(4-pyridyl)propanoate skeleton.
Titanium enolates are versatile nucleophiles used in carbon-carbon bond formation. A particularly relevant method involves the regioselective addition of titanium enolates to 1-acylpyridinium salts, which provides a convenient synthesis of 4-(2-oxoalkyl)pyridines. cdnsciencepub.com This approach activates the pyridine ring towards nucleophilic attack at the 4-position. The resulting keto-functionalized side chain can then be further manipulated, for instance, through reduction, to obtain the desired propanoate structure.
While not directly applied to this compound in the reviewed literature, the stereoselective addition of chiral titanium enolates to aldehydes and other electrophiles is a well-established strategy for controlling stereochemistry. scielo.brnih.gov These reactions often proceed with high diastereoselectivity, governed by the formation of a rigid, chelated transition state. nih.govmsu.edu The generation of the titanium enolate itself is typically achieved by reacting an ester with titanium tetrachloride (TiCl₄) and a base. nih.gov
The Claisen condensation is a fundamental reaction for synthesizing β-keto esters. openstax.orgmasterorganicchemistry.com This reaction involves the base-mediated condensation of two ester molecules. openstax.org A "crossed" Claisen condensation, featuring two different esters, can be employed to synthesize precursors to this compound. researchgate.net
Specifically, the reaction of ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide yields Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.netasianpubs.org This β-keto ester exists in equilibrium with its enol tautomer. researchgate.netasianpubs.org The formation of the β-keto ester product drives the reaction forward, as its doubly activated α-protons are acidic and are deprotonated by the base, shifting the equilibrium. openstax.org The resulting β-keto ester is a key intermediate; subsequent reduction of the ketone functionality would lead to the propanoate structure.
Table 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate via Claisen-Type Condensation asianpubs.org
| Reactant 1 | Reactant 2 | Base | Product | Yield |
|---|---|---|---|---|
| Ethyl isonicotinate | Ethyl acetate | Sodium ethoxide | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 75% |
Achieving stereocontrol in the synthesis of chiral molecules containing a pyridine moiety is a significant area of research. researchgate.net One major strategy is the catalytic stereoselective dearomatization of pyridines. mdpi.com For instance, the asymmetric copper-catalyzed 1,4-dearomatization of pyridines can produce chiral 1,4-dihydropyridines with high enantioselectivity. mdpi.com These intermediates can then be converted into various substituted chiral piperidines or re-aromatized to form substituted pyridines. mdpi.com
Another approach involves the asymmetric addition of nucleophiles to activated N-alkylpyridinium salts, which can proceed with complete regiochemical and stereochemical control under mild conditions. mdpi.com While these methods are not explicitly reported for the synthesis of this compound, they represent the current state-of-the-art for introducing chirality into pyridine-containing scaffolds and could be adapted for the enantioselective synthesis of related compounds. The synthesis of chiral building blocks often relies on using pre-existing chiral materials, such as proline or its derivatives, to introduce a stereocenter. mdpi.com
Claisen-Type Condensation Routes for Analogous Esters
Three-Component Synthesis of Pyridylacetic Acid Derivatives
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A convenient three-component synthesis for substituted pyridylacetic acid derivatives has been reported. chemrxiv.orgacs.org This method utilizes the dual reactivity of Meldrum's acid derivatives. whiterose.ac.ukfigshare.com The process involves the reaction of a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile. acs.org Initially, the Meldrum's acid acts as a nucleophile, substituting the activated pyridine-N-oxide. Subsequently, it acts as an electrophile, reacting with a range of nucleophiles (e.g., sodium methoxide (B1231860) in methanol) to trigger ring-opening and decarboxylation, affording the pyridylacetic acid derivative. chemrxiv.orgacs.org
The scope of this reaction has been explored with various substituted pyridine-N-oxides and different Meldrum's acid derivatives, as summarized in the tables below based on the findings by Johnson and Marsden. acs.org
Table 2: Scope of Pyridine-N-oxide in Three-Component Coupling acs.org
| Pyridine-N-oxide | Meldrum's Acid | Nucleophile | Product Yield |
|---|---|---|---|
| 4-CN-Pyridine-N-oxide | Isopropylidene Meldrum's acid | NaOMe/MeOH | 86% |
| 4-Cl-Pyridine-N-oxide | Isopropylidene Meldrum's acid | NaOMe/MeOH | 80% |
| 4-MeO-Pyridine-N-oxide | Isopropylidene Meldrum's acid | NaOMe/MeOH | 71% |
Conditions: Step 1: Pyridine-N-oxide, Meldrum's acid, TsCl, Et₃N in EtOAc. Step 2: NaOMe in MeOH. acs.org
Table 3: Scope of Nucleophile in Three-Component Coupling acs.org
| Pyridine-N-oxide | Meldrum's Acid | Nucleophile/Solvent | Product Yield |
|---|---|---|---|
| 4-CN-Pyridine-N-oxide | Isopropylidene Meldrum's acid | EtOH/KOtBu/THF | 84% |
| 4-CN-Pyridine-N-oxide | Isopropylidene Meldrum's acid | Benzylamine/KOtBu/THF | 74% |
| 4-CN-Pyridine-N-oxide | Isopropylidene Meldrum's acid | Morpholine/KOtBu/THF | 95% |
Conditions: Step 1: As above. Step 2: Alcohol or Amine, KOtBu in THF. acs.org
Another prominent MCR is the Ugi reaction, a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com This reaction is known for its high atom economy and efficiency, proceeding through the formation of an imine, which then reacts with the isocyanide and carboxylic acid in a sequence culminating in a Mumm rearrangement. wikipedia.org The Ugi reaction and its variations are powerful tools for generating diverse libraries of complex molecules, including those with pyridyl scaffolds. nih.govmdpi.com
Utilization of Meldrum's Acid Derivatives in Substitution and Ring-Opening Reactions
A versatile and efficient method for synthesizing pyridylacetic acid derivatives, including structures related to this compound, involves a three-component reaction utilizing Meldrum's acid derivatives. nih.govresearchgate.netwhiterose.ac.ukacs.org This approach hinges on the dual reactivity of these derivatives. nih.govresearchgate.netwhiterose.ac.ukacs.org
Initially, the Meldrum's acid derivative acts as a nucleophile, substituting onto an activated pyridine-N-oxide. acs.orgnih.govresearchgate.net This is followed by the intermediate acting as an electrophile, which undergoes ring-opening and decarboxylation when treated with a range of nucleophiles. acs.orgnih.govresearchgate.net
A general procedure involves the reaction of a pyridine-N-oxide with a substituted Meldrum's acid in the presence of an activating agent like tosyl chloride (TsCl) and a base such as triethylamine (B128534) (Et3N). acs.org After the initial substitution, the solvent is removed, and the resulting intermediate is treated with an alcohol, such as methanol (B129727) and sodium methoxide, to induce ring-opening and decarboxylation, yielding the desired pyridyl-substituted propionate (B1217596) ester. acs.org
For instance, the reaction of pyridine-N-oxide with a methyl-substituted Meldrum's acid derivative, followed by methanolysis, yields the corresponding methyl propionate derivative. acs.org This method is adaptable for producing various esters by simply changing the alcohol used in the second step. nih.gov For example, using benzyl (B1604629) alcohol or allyl alcohol with potassium tert-butoxide in THF can produce the corresponding benzyl and allyl esters. nih.gov
Table 1: Reaction components and conditions for the synthesis of pyridyl-substituted propionate esters.
| Component | Role | Reagents/Conditions |
|---|---|---|
| Pyridine Derivative | Starting Material | Pyridine-N-oxides (e.g., pyridine-N-oxide, 4-methylpyridine-N-oxide) |
| Meldrum's Acid Derivative | Nucleophile/Electrophile Precursor | Substituted Meldrum's acids |
| Activating Agent | Electrophilic Activation | Tosyl chloride (TsCl) |
| Base | Promotes Reaction | Triethylamine (Et3N) |
| Ring-opening Nucleophile | Forms Final Ester | Alcohols (e.g., methanol, ethanol, benzyl alcohol) with a base (e.g., NaOMe, KOBu) |
Regioselectivity in Synthesis
A key aspect of the synthesis of substituted pyridines is controlling the position of substitution on the pyridine ring, a property known as regioselectivity. In the synthesis of pyridylacetic acid derivatives using Meldrum's acid and pyridine-N-oxides, the substitution pattern is predictable and highly regioselective. acs.org
When unsubstituted or 3-substituted pyridine-N-oxides are used, the substitution reaction occurs exclusively at the 4-position of the pyridine ring. acs.org For example, the reaction with pyridine-N-oxide or 3-methylpyridine-N-oxide results in the formation of the 4-substituted product. acs.org Conversely, if the 4-position of the pyridine-N-oxide is already occupied, the substitution is directed to the 2-position. acs.org This was observed with 4-methylpyridine-N-oxide and 4-phenylpyridine-N-oxide, which both yielded the 2-substituted esters. acs.org
This predictable regioselectivity is a significant advantage of this synthetic method, allowing for the targeted synthesis of specific isomers. The position of substitution is typically confirmed by spectroscopic methods such as 1H and 13C NMR. acs.orgacs.org
Table 2: Regioselectivity of substitution on pyridine-N-oxides.
| Pyridine-N-oxide Substrate | Position of Substitution | Product Type |
|---|---|---|
| Pyridine-N-oxide | 4-position | 4-pyridylacetic acid derivative |
| 2-Methylpyridine-N-oxide | 4-position | 4-(2-methylpyridyl)acetic acid derivative |
| 3-Methylpyridine-N-oxide | 4-position | 4-(3-methylpyridyl)acetic acid derivative |
| 4-Methylpyridine-N-oxide | 2-position | 2-(4-methylpyridyl)acetic acid derivative |
Enzymatic Synthesis of Pyridine Esters
While chemical synthesis is prevalent, enzymatic methods offer a green and highly selective alternative for the production of esters. Although specific research on the enzymatic synthesis of this compound is not detailed in the provided context, the general principles of enzymatic esterification are well-established.
Enzymes, particularly lipases, are often used to catalyze the formation of esters from an alcohol and a carboxylic acid or a transesterification reaction. These reactions are typically carried out under mild conditions, reducing the risk of side reactions and decomposition of sensitive functional groups. The high chemo-, regio-, and enantioselectivity of enzymes can be advantageous in producing specific isomers of chiral compounds.
Role of Nitrogen in Activating Protons for Reactions
The nitrogen atom in the pyridine ring plays a crucial role in its chemical reactivity. msu.edulibretexts.orggcwgandhinagar.com The lone pair of electrons on the nitrogen is not part of the aromatic π-system, making it basic and nucleophilic. msu.edugcwgandhinagar.com This basicity means that in the presence of electrophilic reagents, the nitrogen is often protonated or coordinates with a Lewis acid, which deactivates the ring towards electrophilic aromatic substitution. libretexts.orggcwgandhinagar.com
Conversely, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. msu.edugcwgandhinagar.com This is because the nitrogen can stabilize the negative charge in the intermediate formed during the addition-elimination mechanism of nucleophilic aromatic substitution. msu.edu
In the context of side-chain reactions, the nitrogen atom's electron-withdrawing effect can activate protons on adjacent carbon atoms. asianpubs.org For example, in the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate, the pyridyl group's strong electron-withdrawing effect is considered crucial for activating the acidic proton in a solvent-free reaction. asianpubs.orgresearchgate.net This activation facilitates reactions at the carbon adjacent to the pyridine ring.
General Reaction Profiles of Pyridyl Esters
Pyridyl esters, such as this compound, exhibit a reactivity profile shaped by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This nitrogen atom reduces the electron density of the ring, particularly at the α (2,6) and γ (4) positions, making the ring π-deficient. uoanbar.edu.iq Consequently, the pyridine ring is generally deactivated towards electrophilic substitution but activated for nucleophilic substitution, especially at the 2- and 4-positions. uoanbar.edu.iq
The ester group itself can undergo typical reactions such as hydrolysis, transesterification, and reduction. However, the pyridyl group can influence these reactions. For instance, the basic nitrogen atom can be protonated in acidic media, which further increases the electron-withdrawing effect on the ring and can influence reactions at the side chain. uoanbar.edu.iq Active esters containing a 2-pyridyl moiety are widely used in synthesis for acylation reactions, where the 2-pyridyloxy or 2-pyridylthio group acts as an excellent leaving group. researchgate.netsinica.edu.tw These reagents can be used to prepare ketones, amides, and other esters. researchgate.net
Oxidation Reactions
The functional groups within this compound present two primary sites for oxidation: the pyridine ring nitrogen and the aliphatic side chain.
N-Oxidation : The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.
Side-Chain Oxidation : While the propanoate side chain is relatively stable, strong oxidizing conditions could potentially lead to its degradation. More specific oxidations can be performed on related structures. For example, the hydroxyl groups on a dihydroxyphenyl ring of a similar propanoate can be oxidized to quinones. Boronic esters of pyridine can be oxidized to the corresponding alcohol.
A related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide.
Reduction Reactions
Reduction reactions of this compound can target either the pyridine ring or the ester functionality, depending on the reagents and conditions employed.
Pyridine Ring Reduction : The pyridine ring can be hydrogenated to a piperidine (B6355638) ring using catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or dissolving metal reductions. This removes the aromaticity and creates a saturated heterocyclic system.
Ester Group Reduction : The ethyl ester group can be reduced to a primary alcohol, 3-(4-pyridyl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents like sodium borohydride (B1222165) are generally not strong enough to reduce esters but can reduce ketone functionalities, as seen in the reduction of diketone moieties in related pyrazolo[3,4-b]pyridine systems. evitachem.com
The following table summarizes common reduction reactions for functional groups present in or related to the target molecule.
| Functional Group | Reagent | Product |
| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Pyridine Ring | Catalytic Hydrogenation (H₂/Pd) | Piperidine Ring |
| Diketone | Sodium Borohydride (NaBH₄) | Diol |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key reaction class for pyridine derivatives. The pyridine ring's π-deficient character makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which can stabilize the negative charge of the intermediate Meisenheimer complex. uoanbar.edu.iq While halopyridines are common substrates for these reactions, direct substitution of a hydride ion is also possible under certain conditions. uoanbar.edu.iqthieme-connect.com The ester group can also undergo nucleophilic acyl substitution.
When a molecule contains both a nucleophilic center and a suitable leaving group on the pyridine ring, intramolecular nucleophilic substitution can occur, leading to the formation of fused heterocyclic systems. pressbooks.pub This process is a powerful method for synthesizing complex molecules. For example, β-ketoesters containing a pyridyl group and a halophenyl group can undergo competing intramolecular nucleophilic aromatic substitution reactions to form either benzo[c]quinolizine or 4-hydroxycoumarin (B602359) derivatives. rsc.orgacs.org The reaction pathway is controlled by the reaction conditions and the substitution pattern on the aromatic ring. acs.org Such cyclizations are favored when they result in the formation of stable five- or six-membered rings. pressbooks.pub
Substituents on the pyridine ring have a profound effect on the rate and regioselectivity of nucleophilic substitution reactions. koreascience.kr
Electron-Withdrawing Groups (EWGs) : EWGs (e.g., -NO₂, -CN) attached to the pyridine ring enhance its electrophilicity and activate it towards nucleophilic attack. They stabilize the negative charge in the intermediate complex, thereby lowering the activation energy for the reaction.
Electron-Donating Groups (EDGs) : EDGs (e.g., -CH₃, -OCH₃) decrease the ring's electrophilicity, making it less reactive towards nucleophiles. acs.org
Steric Effects : The size of substituents, particularly those near the reaction center (ortho position), can hinder the approach of the nucleophile, affecting the reaction rate and regioselectivity. researchgate.net For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky 3-substituents were found to direct the substitution towards the 6-position. researchgate.net
The table below illustrates the general influence of substituent electronic effects on nucleophilic aromatic substitution on the pyridine ring.
| Substituent Type | Position on Ring | Effect on Reactivity |
| Electron-Withdrawing | Any | Activating |
| Electron-Donating | Any | Deactivating |
Intramolecular Nucleophilic Substitution
Cyclization Reactions and Heterocyclic Ring Formation from Pyridyl Precursors
Pyridyl precursors are valuable building blocks in the synthesis of a wide variety of fused and linked heterocyclic systems due to the reactivity of the pyridine ring and its substituents. ias.ac.inmetu.edu.tr
Several strategies employ pyridyl derivatives to construct new rings:
Condensation Reactions : The active methylene (B1212753) group adjacent to the ester in related β-keto esters, such as ethyl 3-oxo-3-(pyridin-4-yl)propanoate, can participate in condensation reactions with aldehydes or other electrophiles, which can be a step towards building more complex heterocyclic structures. researchgate.netasianpubs.org
Multi-component Reactions : Pyridine N-oxides can react with reagents like Meldrum's acid in a three-component fashion to generate substituted pyridylacetic acid derivatives. acs.org
Intramolecular Cyclization : As previously mentioned, intramolecular reactions are a key strategy. Nicotinic acid and pyridopyranone derivatives can be synthesized via intramolecular cyclization reactions. metu.edu.tr Similarly, various five- and six-membered heterocyclic rings can be fused to a 2-pyridone core starting from a suitably substituted precursor. diva-portal.org The formation of these rings often involves initial nucleophilic substitution followed by cyclization and dehydration or other elimination steps. diva-portal.org
These synthetic routes are crucial for accessing novel compounds with potential applications in medicinal chemistry and material science. ias.ac.in
Decarboxylation Mechanisms (e.g., Krapcho Reaction)
The decarboxylation of this compound represents a key chemical transformation, often accomplished via the Krapcho reaction. This reaction is a well-established method for the dealkoxycarbonylation of esters that possess an electron-withdrawing group (EWG) at the β-position relative to the ester carbonyl. wikipedia.org In the case of this compound, the pyridine ring serves as the requisite electron-withdrawing entity, facilitating the removal of the ethoxycarbonyl group.
The Krapcho decarboxylation is particularly valuable because it proceeds under relatively neutral conditions, avoiding the harsh aqueous acids or bases that could potentially degrade other functional groups within a molecule. researchgate.net The reaction is typically performed by heating the ester in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often in the presence of a salt, like sodium chloride or lithium chloride, and a small amount of water. wikipedia.orgresearchgate.net
The general mechanism involves a two-stage process. wikipedia.orgacs.org First, a nucleophilic halide ion from the salt attacks the ethyl group of the ester in an SN2-type reaction. This step results in the formation of an alkyl halide (e.g., chloroethane) and a carboxylate anion. wikipedia.orgmdpi.comsemanticscholar.org The subsequent step is the decarboxylation of the carboxylate intermediate, which is driven by the stability of the resulting carbanion, which is resonance-stabilized by the adjacent pyridine ring. The loss of carbon dioxide as a gas also helps to drive the reaction to completion. wikipedia.org The final carbanion is then protonated by a proton source, typically residual water in the solvent, to yield the final product, 4-ethylpyridine. wikipedia.orgacs.org
Research on related heterocyclic systems, such as substituted quinolines, has demonstrated the successful application of the Krapcho reaction to de-ethoxycarbonylate propionic esters, yielding the corresponding 2-(quinolin-4-yl)propanoates in moderate to good yields. mdpi.comsemanticscholar.org These findings support the viability of this mechanism for the analogous pyridine-containing substrate.
Table 1: Typical Reaction Conditions for Krapcho Decarboxylation
| Parameter | Condition | Rationale/Function |
| Substrate | Ester with a β-electron-withdrawing group | The EWG (e.g., pyridine ring) is essential for stabilizing the carbanion intermediate after decarboxylation. wikipedia.org |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Facilitates the SN2 reaction and can dissolve the salt. researchgate.net |
| Salt | Halide salts (e.g., NaCl, LiCl, NaCN) | Provides the nucleophile (e.g., Cl⁻) for the initial dealkylation step. wikipedia.org |
| Temperature | High (typically 140-180 °C) | Provides the necessary activation energy for both the SN2 reaction and the decarboxylation step. wikipedia.orgacs.org |
| Additives | Water | Acts as the proton source to quench the carbanion intermediate. wikipedia.orgresearchgate.net |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely used to optimize molecular geometries and predict a variety of chemical properties. For compounds similar to Ethyl 3-(4-Pyridyl)propanoate, DFT studies provide valuable insights. However, no specific DFT studies for this compound have been found.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared and Raman spectra. These calculations can predict the vibrational modes of a molecule, aiding in its structural characterization. No vibrational frequency calculation data for this compound has been reported in the searched literature.
NMR Spectral Calculations
Computational methods, particularly DFT, can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are a valuable tool for assigning experimental NMR spectra and confirming molecular structures. There are no published NMR spectral calculations for this compound.
HOMO-LUMO Energy Analysis for Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy gap between the HOMO and LUMO is an important descriptor of molecular stability and reactivity. An analysis of the HOMO-LUMO gap for this compound has not been published.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Electron Delocalization
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is used to study intramolecular interactions, such as charge transfer and electron delocalization, which contribute to molecular stability. No NBO analysis specific to this compound could be located.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target. There are no available molecular docking studies featuring this compound as a ligand in the reviewed scientific literature.
Computational Tools for Conformational Analysis and Electronic Distribution
Various computational tools are employed to perform conformational analysis and map the electronic distribution of a molecule. This information is critical for understanding its three-dimensional structure and reactive sites. While such tools are commonly applied to related compounds, specific studies on the conformational landscape and electronic properties of this compound are absent from the literature.
Supramolecular Chemistry and Crystal Engineering Studies
Hydrogen Bonding Interactions in Pyridyl Ester Systems
The nitrogen atom in the pyridine (B92270) ring of Ethyl 3-(4-Pyridyl)propanoate can act as a hydrogen bond acceptor, while the ester group is also capable of participating in weaker C-H···O interactions. In the broader context of pyridyl ester systems, hydrogen bonding is a fundamental interaction for building supramolecular architectures. For instance, in the crystal structure of a related, more complex compound, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, molecules are linked by N—H⋯O hydrogen bonds, forming extensive networks. researchgate.netiucr.org However, specific studies detailing the hydrogen bonding patterns and synthons formed exclusively by this compound are not extensively documented in the reviewed literature.
Formation of Supramolecular Assemblies
The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry, driven by non-covalent interactions.
The geometry of this compound, featuring a directional pyridine group and a flexible propanoate chain, suggests potential for the formation of one-dimensional assemblies like tapes or chains through interactions such as hydrogen bonding or π-π stacking of the pyridine rings. While the self-assembly of metalloporphyrins bearing pyridyl groups has been shown to form complex superstructures, specific research demonstrating the self-assembly of this compound into such ordered tapes or chains has not been identified in the available literature. acs.org
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. Macrocyclic hosts like cyclodextrins and calixarenes are known to form inclusion complexes with various guest molecules, a process driven by non-covalent forces. thno.org Pyridine derivatives can act as guests in these systems. While the principles of host-guest chemistry are well-established, specific studies detailing the role of this compound as either a host or a guest in complexation with other pyridine derivatives are not described in the reviewed scientific data. thno.orgbeilstein-journals.org
Self-Assembly into Ordered Structures (e.g., Tapes, Chains)
Dative Boron-Nitrogen Bonds as Binding Motifs
A dative bond between a Lewis acidic boron center and a Lewis basic nitrogen atom, such as the one in a pyridine ring, is a powerful tool in supramolecular construction. pitt.eduwiley-vch.de This interaction can be used to assemble complex architectures like supramolecular polymers and organic cages. rsc.orgrsc.org The formation of these bonds typically involves the reaction of a pyridine-containing molecule with an organoboron compound, such as a boronic acid or ester. wiley-vch.deresearchgate.net Despite the potential of the pyridine nitrogen in this compound to participate in such bonding, there is no specific research available that documents its use in forming assemblies through dative boron-nitrogen bonds.
Coordination Chemistry with Metal Ions for Building Coordination Polymers and Frameworks
The pyridine nitrogen atom is an excellent ligand for coordinating with various metal ions. This property is widely exploited to construct coordination polymers and metal-organic frameworks (MOFs), which are materials with applications in gas storage, separation, and catalysis. mdpi.commdpi.com Ligands containing pyridyl moieties are commonly used as "linkers" or "nodes" to build these extended networks. researchgate.netscirp.org Although this compound possesses the necessary pyridyl group for metal coordination, a review of the literature did not yield specific examples of its use as a ligand in the synthesis of coordination polymers or frameworks.
Crystal Engineering Strategies for Molecular Architecture Control
Crystal engineering aims to control the way molecules pack in the solid state to achieve desired material properties. This is accomplished by understanding and utilizing intermolecular interactions. The interplay of hydrogen bonds, π-π stacking, and other weaker forces directs the formation of a specific crystal lattice. While the crystal structures of various complex pyrazolopyridine derivatives have been analyzed to understand these interactions, specific studies focused on crystal engineering strategies to control the molecular architecture of this compound are not detailed in the available research. nih.gov
Biological and Medicinal Chemistry Research Perspectives
Role as Intermediates in Pharmaceutical Synthesis
The structural motif of a pyridyl propanoate or its corresponding acid is a valuable building block in the synthesis of complex pharmaceutical agents. Ethyl 3-(4-Pyridyl)propanoate and its isomers serve as key intermediates, enabling the construction of molecules with significant therapeutic applications.
For instance, a closely related isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, is a crucial intermediate in the synthesis of Dabigatran (B194492) etexilate, an oral direct thrombin inhibitor used as an anticoagulant. google.comchemicalbook.com The synthesis involves reacting 2-aminopyridine (B139424) with ethyl acrylate (B77674) to form the propanoate intermediate, which is then further elaborated to yield the final drug substance. chemicalbook.com Similarly, 3-substituted(4-pyridyl) propionic acid, the carboxylic acid precursor to the titular ethyl ester, has been identified as a key intermediate in the development of SK&F 93574, a potent and long-acting histamine (B1213489) H2-receptor antagonist. mdpi.comsemanticscholar.org The synthesis of various pyridine (B92270) derivatives often relies on such intermediates, highlighting their foundational role in creating novel therapeutic agents. researchgate.net
Investigations of Bioactivity Mechanisms
The bioactivity of pyridine-containing compounds is often attributed to the pyridine ring's ability to interact with biological macromolecules like proteins and enzymes. chemblink.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's binding affinity and specificity for a biological target. For a derivative like 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester, the combination of the pyridine ring with other functional groups, such as amino and benzoyl moieties, creates a molecule well-suited to interact with enzymes involved in metabolic processes or cellular signaling pathways. chemblink.com These interactions are central to the compound's potential mechanism of action, which could involve modulating enzyme activity or receptor function. chemblink.com
Structure-Activity Relationship (SAR) Analysis in Pyridine Derivatives
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies explore how modifications to the pyridine ring or its substituents affect the compound's potency, selectivity, and pharmacokinetic properties.
Key findings from SAR studies on various pyridine-containing scaffolds include:
Substituent Effects: The nature and position of substituents on the pyridine ring can dramatically alter biological activity. In studies on azaindole derivatives, which feature a fused pyridine ring, truncating a side chain to a simple 4-pyridyl group led to a loss of activity, while reintroducing a hydrogen bond acceptor restored it. acs.org
Lipophilicity and Potency: The lipophilicity (fat-solubility) of a compound, often measured as clogP, is frequently correlated with its biological activity. In the development of GPR88 agonists, potency was generally observed to decrease as the lipophilicity of the compounds decreased. nih.gov
Conformational and Steric Factors: The size and shape of substituents play a significant role. For example, in one series of azaindole inhibitors, replacing smaller ethyl and propyl groups with bulkier tert-butyl or isopropyl groups at a specific position was not well-tolerated and resulted in a loss of potency. acs.org
These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of pyridine-based compounds.
Modulation of Enzyme Activity
Pyridine derivatives are frequently investigated for their ability to modulate the activity of enzymes, which are key regulators of biological processes. The dysregulation of enzyme activity is a hallmark of many diseases, including cancer and inflammatory disorders, making enzyme inhibitors valuable therapeutic targets. chemblink.com
Compounds such as 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester are designed with the potential for enzyme inhibition. chemblink.com The molecular structure is tailored to fit into the active site of a target enzyme, thereby blocking its normal function. chemblink.com The pyridine nucleus, combined with other functional groups, contributes to the binding affinity required for effective inhibition. chemblink.com Similarly, other ester compounds have been shown to modulate enzyme activity; for example, Ethyl 2-(4-hydroxyphenoxy)propanoate can enhance the activity of lipase (B570770) enzymes, which are involved in lipid metabolism. evitachem.com
Potential in Drug Formulation Research
The physicochemical properties of a compound are crucial for its successful development into a drug product. This compound features an ethyl ester group, a common functional group used in drug design to create prodrugs. Ester groups are often employed to improve the bioavailability of a drug by increasing its lipophilicity, which can enhance absorption and distribution in the body. chemblink.com Once absorbed, the ester can be hydrolyzed by metabolic enzymes to release the active carboxylic acid form of the drug. This strategy makes compounds like this compound and its derivatives promising candidates for drug formulation research, as they may offer favorable pharmacokinetic profiles. chemblink.com
Research into Antimicrobial and Antiviral Properties of Pyridine Compounds
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide spectrum of physiological activities. nih.govopenaccessjournals.com Among these, antimicrobial and antiviral properties are prominent areas of research. nih.govopenaccessjournals.com The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridine derivatives represent a promising class of compounds. nih.gov It is known that combining a pyridine ring with other heterocyclic structures can often lead to enhanced therapeutic properties. nih.govopenaccessjournals.com
A significant body of research has demonstrated the potential of pyridine compounds as antibacterial and antifungal agents. nih.gov These compounds have been tested against a wide range of clinically relevant pathogens.
Studies have shown that various synthesized pyridine derivatives exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govmdpi.com For example, certain novel pyridine and thienopyridine derivatives showed potent activity against Escherichia coli, Bacillus mycoides, and Candida albicans. bohrium.com The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
The table below summarizes findings from studies on the antimicrobial activity of selected pyridine derivatives.
| Compound | Microorganism | Reported Activity (MIC in mg/mL) | Reference |
|---|---|---|---|
| Pyridine Derivative 12a | E. coli | 0.0195 | mdpi.combohrium.com |
| Pyridine Derivative 12a | B. mycoides | 0.0048 | mdpi.combohrium.com |
| Pyridine Derivative 12a | C. albicans | 0.0048 | mdpi.combohrium.com |
| Pyridine Derivative 15 | E. coli | 0.0048 | mdpi.combohrium.com |
| Pyridine Derivative 15 | B. mycoides | 0.0098 | mdpi.combohrium.com |
| Pyridine Derivative 15 | C. albicans | 0.039 | mdpi.combohrium.com |
Molecular Basis of Biological Activity via Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively detailed in the provided literature, the principles can be inferred from studies on structurally related compounds.
The pyridine ring within the compound is a key structural feature, known for its potential to engage in various biological interactions. Pyridine and its derivatives are common in pharmacologically active compounds and have been the subject of numerous docking studies to elucidate their mechanism of action. researchgate.netmdpi.com For instance, derivatives of pyridine have been investigated as potential inhibitors for enzymes involved in cancer metabolism and as antimicrobial agents. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding within the active site of many enzymes.
Docking studies on similar heterocyclic compounds, such as triazolopyrimidine derivatives, have been performed to predict their binding affinity and orientation within protein active sites, like the c-MET protein, which is a target in cancer therapy. researchgate.net Such studies typically calculate a binding energy, which indicates the strength of the interaction, and identify key amino acid residues involved in the binding. For this compound, a hypothetical docking study against a relevant kinase, for example, would likely investigate interactions involving the pyridine nitrogen and the carbonyl group of the ester.
Table 1: Illustrative Molecular Docking Parameters for a Pyridine Derivative This table is illustrative and based on typical data from docking studies of similar compounds.
| Parameter | Value/Description |
| Target Protein | Kinase (e.g., Phosphodiesterase) |
| Software | AutoDock Vina researchgate.net |
| Binding Energy (kcal/mol) | -5.0 to -8.0 |
| Key Interactions | Hydrogen bonding (with Ser, Lys residues), Pi-Pi stacking (with Phe, Tyr residues) |
| Interacting Moiety | Pyridine nitrogen, Ester carbonyl |
These computational approaches suggest that this compound has the structural requisites to be explored as a ligand for various biological targets. Its potential as an enzyme inhibitor could be assessed through targeted docking studies against enzymes where pyridine-containing molecules have shown activity. biosynth.com
Consideration of Water Solubility in Medicinal Chemistry
The water solubility of a compound is a critical physicochemical property in medicinal chemistry, as it significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like this compound, its solubility is determined by the interplay between its structural components: the ethyl ester group and the pyridine ring.
Esters, in general, are polar molecules but are incapable of donating hydrogen bonds to each other. libretexts.orgpressbooks.pub However, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing for some degree of water solubility, particularly for esters with a low molecular weight. libretexts.orgpressbooks.pub The ethyl group is hydrophobic and contributes to limited water solubility. cymitquimica.com
The pyridine moiety, on the other hand, can enhance water solubility. mdpi.com The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium (B92312) salt, which is significantly more water-soluble. vulcanchem.comcymitquimica.com This pH-dependent solubility is a key consideration. In the acidic environment of the stomach, for example, the pyridine nitrogen would likely be protonated, increasing the compound's solubility.
Therefore, this compound is expected to have low to moderate water solubility. cymitquimica.comvulcanchem.com Its ester group makes it less soluble than its corresponding carboxylic acid but more soluble than a non-polar hydrocarbon of similar size. The presence of the pyridine ring suggests that its solubility can be modulated by pH. vulcanchem.com This characteristic is often exploited in drug design, where a basic nitrogen is introduced to improve the aqueous solubility and bioavailability of a lead compound. cymitquimica.com
Table 2: Physicochemical Properties of this compound and Related Compounds Influencing Solubility
| Compound/Fragment | Property | Implication for Water Solubility | Reference |
| Ethyl Ester Group | Polar, hydrogen bond acceptor, hydrophobic ethyl chain | Contributes to moderate solubility in organic solvents and limited solubility in water. | libretexts.orgcymitquimica.com |
| Pyridine Ring | Basic nitrogen atom | Can be protonated to form a salt, increasing water solubility, especially in acidic conditions. | mdpi.comvulcanchem.com |
| Methyl 2-Acetyl-3-(4-pyridyl)propanoate | Low water solubility | Requires acidic/basic conditions for protonation/deprotonation to enhance solubility. | vulcanchem.com |
| Ethyl 3-Pyridinepropanoic acid, α-(aminomethyl)-, ethyl ester, hydrochloride | Hydrochloride salt form | Enhances water solubility, making it more bioavailable for pharmaceutical applications. | cymitquimica.com |
Environmental Fate and Bioremediation Research
Abiotic and Biotic Degradation Processes of Pyridine (B92270) Compounds
The breakdown of pyridine compounds in the environment occurs through two main types of processes: abiotic and biotic.
Abiotic Degradation: This involves non-biological mechanisms such as photochemical transformations, or photo-oxidation, where light energy drives the breakdown of the compound. tandfonline.comresearchgate.net Other abiotic processes include complexation and surface attenuation. tandfonline.com Oxidation of pyridine in water by radicals can occur, but these reactions are generally very slow, with potential half-lives on the order of decades. nih.gov
Biotic Degradation: This is the breakdown of substances by living organisms, primarily microorganisms. researchgate.net Bioremediation, which harnesses this natural process, is considered an economical and ecologically sound method for cleaning up environments contaminated with pyridine and its derivatives. researchgate.netuludag.edu.tr Numerous bacteria found in soil and sludge can utilize pyridines as their sole source of carbon and nitrogen. tandfonline.comresearchgate.net Studies suggest that biodegradation is often the most significant and rapid mechanism for the removal of pyridine from soil and water environments. nih.gov For instance, at low concentrations in unfiltered river water, pyridine degradation can be nearly complete within eight days. nih.gov
Biodegradation Pathways and Mechanisms
The microbial breakdown of the stable pyridine ring is a complex process that can proceed through several distinct biochemical pathways. The specific pathway utilized often depends on the microorganism and the specific structure of the pyridine derivative. tandfonline.com The two most extensively studied mechanisms involve initial hydroxylation of the pyridine ring or, alternatively, an initial reduction of the ring. tandfonline.comasm.org
A common strategy for microbial degradation of aromatic compounds, including many pyridine derivatives, begins with hydroxylation. tandfonline.comias.ac.in This initial step, often catalyzed by flavin-dependent monooxygenases, introduces one or more hydroxyl (-OH) groups onto the pyridine ring, making it less stable and more susceptible to cleavage. vu.ltmdpi.comresearchgate.netnih.gov
The process typically involves the following stages:
Mono-hydroxylation: The initial attack on the pyridine ring often results in the formation of a monohydroxypyridine, such as 2-hydroxypyridine (B17775) or 4-hydroxypyridine (B47283). ias.ac.in In many cases, the oxygen atom for this hydroxylation is derived from water. tandfonline.com
Di-hydroxylation: The monohydroxylated intermediate is further hydroxylated to form a dihydroxypyridine, for example, 2,5-dihydroxypyridine (B106003) or 3,4-dihydroxypyridine. mdpi.comias.ac.in
Ring Cleavage: The resulting dihydroxypyridine is then cleaved by a dioxygenase enzyme, which opens the ring structure. ias.ac.inacs.org This leads to the formation of linear intermediates like maleamate, which can be further metabolized into central metabolic pathway components, such as pyruvate, formate, and ammonia. vu.ltias.ac.in
This hydroxylation-first approach is particularly common for the degradation of hydroxypyridines and pyridinecarboxylic acids. tandfonline.comias.ac.in
An alternative to initial hydroxylation is a pathway that begins with the reduction of the pyridine ring. tandfonline.com This mechanism is thought to be employed for pyridine itself and some substituted pyridines. tandfonline.comias.ac.in Proposed reductive pathways involve the enzymatic addition of hydrogen atoms to the ring, which decreases its aromatic stability and prepares it for cleavage. asm.org
More recent research has identified a third distinct mechanism in some bacteria, such as Arthrobacter sp. strain 68b. asm.orgnih.gov This pathway involves a direct oxidative cleavage of the pyridine ring without any preliminary hydroxylation or reduction steps. vu.ltasm.org A specialized two-component, flavin-dependent monooxygenase system attacks the ring directly, breaking it open to form a linear intermediate, which is then further processed in a series of enzymatic steps to yield simple compounds like succinic acid. asm.orgresearchgate.netnih.gov
A wide diversity of microorganisms capable of degrading pyridine has been isolated from various environments, highlighting nature's adaptability in mineralizing these toxic compounds. uludag.edu.trasm.org These microbes can use pyridine as a sole source of carbon, nitrogen, and energy. deswater.comoup.com Bioaugmentation, the process of adding cultured microorganisms to a contaminated site, is a promising strategy to enhance the removal of pyridine. deswater.com
Numerous bacterial genera have been identified for their pyridine degradation capabilities. The table below summarizes some of the key bacterial strains and their reported roles.
| Bacterial Genus/Species | Key Findings/Capabilities | References |
|---|---|---|
| Arthrobacter sp. | Strain 68b has a completely deciphered catabolic pathway involving direct oxidative ring cleavage. Other strains degrade hydroxypyridines. | vu.ltuludag.edu.trasm.orgresearchgate.netnih.gov |
| Rhodococcus sp. | Strain Chr-9 degrades pyridine and can tolerate the presence of phenol (B47542) and chromium (VI). A co-culture with Arthrobacter sp. showed high degradation efficiency. | uludag.edu.trresearchgate.netresearchgate.net |
| Bacillus sp. | B. brevis has been used for pyridine mineralization, with immobilized cells showing enhanced efficiency. Other species are capable of transforming carboxypyridines. | uludag.edu.trespublisher.comresearchgate.net |
| Pseudomonas sp. | Several strains are known to degrade pyridine and its derivatives. | uludag.edu.troup.com |
| Shinella zoogloeoides | Strain BC026, isolated from coking wastewater sludge, can degrade very high concentrations of pyridine (up to 1,806 mg/l). | uludag.edu.troup.com |
| Alcaligenes faecalis | Identified as a pyridine-degrading bacterium, it possesses a novel degradation mechanism for pyridine derivatives. | nih.govresearchgate.net |
| Paracoccus sp. | Involved in pyridine metabolism, potentially via a reductive mechanism. | asm.orgresearchgate.net |
| Nocardia sp. | One of the earlier identified genera capable of degrading pyridine compounds. | uludag.edu.trias.ac.inoup.com |
| Burkholderia sp. | Strain MAK1 utilizes a 2-hydroxypyridine 5-monooxygenase for the initial degradation step, avoiding the production of typical pigments. | vu.ltresearchgate.net |
| Rhizobium sp. | Strain NJUST18 can utilize pyridine at high concentrations as its sole carbon and nitrogen source. | deswater.com |
Reductive Cleavage Mechanisms
Research on Remediation Strategies for Pyridine-Contaminated Environments
Adsorption is a widely used physicochemical treatment method that is effective for removing organic pollutants like pyridine from aqueous solutions. scirp.orgmdpi.com The process involves the accumulation of the pollutant molecules onto the surface of a porous solid material, the adsorbent. mdpi.com While activated carbon is a highly effective and common adsorbent for pyridine, its high cost and the need for regeneration have prompted research into more economical alternatives. scirp.org
Several low-cost materials have been investigated for their potential to adsorb pyridine from wastewater. These studies aim to find materials that are not only effective but also readily available and affordable.
| Adsorbent Material | Description and Findings | References |
|---|---|---|
| Natural Shale | Investigated as a potential low-cost adsorbent. Studies show it has well-developed porosity and can effectively remove trace amounts of pyridine from effluents. | scirp.org |
| Coal (Lignite, Coking Coal, Anthracite) | Different types of coal have been tested as adsorbents. Coking coal, in particular, shows promise as a cost-effective option for treating persistent organic pollutants in wastewater. | researchgate.net |
| Coke Powder | A cost-effective byproduct of the coking industry, coke powder has demonstrated good efficiency for pyridine removal, reaching saturation at an initial pyridine concentration of 40 mg/L. | mdpi.com |
| Activated Montmorillonite | A type of clay mineral that, when activated, serves as an efficient and low-cost adsorbent for both pyridine and nicotine (B1678760) from aqueous solutions. | jwent.net |
| Bio-zeolite | A composite material made of modified zeolite and degrading bacteria. It can simultaneously adsorb ammonium (B1175870) (a byproduct of pyridine degradation) and facilitate the biodegradation of pyridine. | bohrium.com |
Adsorption Technologies
Metabolism by Hydroxylase Enzymes
Specific studies detailing the metabolism of Ethyl 3-(4-Pyridyl)propanoate by hydroxylase enzymes have not been identified in the reviewed literature. However, based on extensive research into the microbial degradation of pyridine and its derivatives, the initial and rate-limiting step is almost invariably a hydroxylation reaction catalyzed by a class of enzymes known as hydroxylases or monooxygenases. researchgate.nettandfonline.comportlandpress.com
These enzymes incorporate one atom of molecular oxygen into the pyridine ring, making it more susceptible to subsequent enzymatic attack and ring fission. portlandpress.com For many pyridine compounds, this initial hydroxylation is a crucial activation step. tandfonline.com
Key characteristics of this metabolic process include:
Enzyme Type: The enzymes responsible are typically flavin-dependent monooxygenases. asm.orgportlandpress.commdpi.com For example, the degradation of 4-hydroxypyridine in Agrobacterium sp. is initiated by 4-hydroxypyridine-3-hydroxylase, a mono-oxygenase that requires a cofactor like FAD and a reductant such as NADH or NADPH. portlandpress.comnih.gov
Reaction Mechanism: The hydroxylase catalyzes the conversion of the pyridine derivative to a dihydroxypyridine. In the case of a 4-substituted pyridine like 3-(4-Pyridyl)propanoic acid (the expected hydrolysis product), hydroxylation would likely occur at an adjacent carbon, for instance, the C-3 position, to yield a diol. portlandpress.comnih.gov
Subsequent Steps: Following hydroxylation, the resulting dihydroxypyridine intermediate is unstable and undergoes ring cleavage, often catalyzed by a dioxygenase enzyme. mdpi.com This breaks open the heterocyclic ring, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. tandfonline.com
While the specific hydroxylase that would act on this compound or its hydrolysis product is unknown, the general mechanism is well-established for a wide array of pyridine compounds. The metabolism of aromatic compounds via phthalate (B1215562) hydroxylases has also been shown to transform some pyridine dicarboxylate analogs, suggesting that various aromatic-compound-hydroxylating enzyme complexes have broad substrate potential that may include pyridinic compounds. researchgate.net
Table of Research Findings on Related Compound Degradation
| Compound Class | Key Degradation Step | Enzyme Class Involved | Example Microorganisms |
|---|---|---|---|
| Pyridine Derivatives | Ring Hydroxylation | Monooxygenases / Hydroxylases | Arthrobacter sp., Agrobacterium sp., Nocardia sp., Pseudomonas sp. |
| Pyridine Derivatives | Ring Cleavage | Dioxygenases | Arthrobacter sp., Bacillus sp. |
| Ethyl Esters | Ester Hydrolysis | Esterases | Bacillus sp., Proteus sp., Pseudomonas sp., Citrobacter sp., Enterobacter sp. |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-(4-Pyridyl)propanoic acid |
| 4-hydroxypyridine |
| Ethanol |
| This compound |
| Pyridine |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Ethyl 3-(4-Pyridyl)propanoate, the ¹H NMR spectrum provides distinct signals corresponding to the ethyl group and the pyridylpropanoate backbone.
In a study utilizing a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following chemical shifts (δ) and coupling patterns were observed rsc.org:
Pyridine (B92270) Protons (H-α and H-β): The protons on the pyridine ring appear as two distinct doublets. The two protons adjacent to the nitrogen atom (H-α) resonate at approximately δ 8.47 ppm, while the two protons adjacent to the substituent (H-β) appear at around δ 7.09 ppm. Both signals exhibit a coupling constant (J) of 5.6 Hz, characteristic of ortho-coupling in a 4-substituted pyridine ring. rsc.org
Methylene (B1212753) Protons (-CH₂-): The two methylene groups in the propanoate chain are observed as triplets. The methylene group attached to the pyridine ring (-CH₂-Ar) shows a signal around δ 2.59 ppm (J = 7.6 Hz), and the methylene group adjacent to the carbonyl (-CH₂-CO) resonates at a similar chemical shift. rsc.org
Ethyl Group Protons (-OCH₂CH₃): The ethyl ester protons give rise to a quartet for the methylene group (-OCH₂-) and a triplet for the methyl group (-CH₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyridine H-α | 8.47 | Doublet (d) | 5.6 | 2H |
| Pyridine H-β | 7.09 | Doublet (d) | 5.6 | 2H |
| -CH₂-Ar | 2.59 | Triplet (t) | 7.6 | 2H |
| -CH₂-CO | ~2.59 | Triplet (t) | 7.6 | 2H |
| -OCH₂- | ~4.1 | Quartet (q) | ~7.1 | 2H |
| -CH₃ | ~1.2 | Triplet (t) | ~7.1 | 3H |
Note: Values for the ethyl group and the second methylene are estimated based on typical values for similar structures, as the full data was not available in the cited source.
Carbon-13 (¹³C) NMR Spectroscopy for Structural Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. While specific experimental data for this compound was not available in the searched literature, the expected chemical shifts can be predicted based on data from analogous compounds like ethyl 3-oxo-3-(pyridin-4-yl)propanoate and general principles. asianpubs.org
The key signals expected are:
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of δ 170-173 ppm.
Pyridine Carbons: The carbons of the pyridine ring typically appear between δ 120-150 ppm. The carbon atom attached to the propanoate chain (C-γ) will have a distinct shift from the others.
Methylene and Ethyl Carbons: The aliphatic carbons of the propanoate chain and the ethyl group are expected in the upfield region of the spectrum (δ 14-61 ppm). asianpubs.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170 - 173 |
| Pyridine C-α | ~150 |
| Pyridine C-γ | ~142 |
| Pyridine C-β | ~121 |
| -OCH₂- | ~61 |
| -CH₂-Ar | ~46 |
| -CH₂-CO | ~35 |
| -CH₃ | ~14 |
Note: These are predicted values based on closely related structures and known substituent effects. asianpubs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O) is expected around 1730 cm⁻¹. Data from the isomeric compound Ethyl 3-(pyridin-2-yl)propanoate supports this assignment. nih.gov
C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the region of 1300-1000 cm⁻¹.
Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring are expected to produce bands in the 1600-1450 cm⁻¹ region.
C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic (pyridine) and aliphatic (ethyl and propanoate chain) protons, typically appearing just above and below 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | ~1730 |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 |
| Ester C-O | Stretch | 1300 - 1000 |
| Aromatic C-H | Stretch | ~3050 |
| Aliphatic C-H | Stretch | 2980 - 2850 |
Note: Frequencies are based on data for analogous compounds and general IR correlation tables. nih.gov
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, FAB-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization methods that typically yield the protonated molecular ion.
For this compound (Molecular Weight: 179.22 g/mol ), the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In FAB-MS analysis of the closely related compound ethyl-3-oxo-3-(pyridin-4-yl)propanoate, the [M+H]⁺ ion was readily observed. asianpubs.orgresearchgate.net Therefore, for this compound, the expected m/z value for the [M+H]⁺ ion would be approximately 180.23.
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound in the searched literature. Commercial suppliers describe the compound as a solid or liquid at room temperature, which may suggest that obtaining a single crystal suitable for SCXRD analysis could be challenging. sigmaaldrich.com While crystallographic data exists for more complex derivatives, it does not represent the solid-state structure of the title compound.
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase transitions. xrfscientific.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. xrfscientific.com This analysis is vital for determining the thermal stability of the compound, identifying the temperatures at which decomposition occurs. Any mass loss observed can correspond to the volatilization of trapped solvents, moisture, or the degradation of the molecule itself. iitk.ac.in
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. xrfscientific.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. These events are observed as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram. The data allows for the determination of melting points and the enthalpy associated with these phase changes. iitk.ac.in
Simultaneous DSC-TGA analysis can be particularly insightful, as it allows for the direct correlation of thermal events with mass changes. For example, it can distinguish between a melting event (an endothermic peak on DSC with no mass loss on TGA) and a decomposition event (an endothermic or exothermic peak on DSC with a corresponding mass loss on TGA). iitk.ac.in
| Analytical Technique | Information Obtained | Relevance for this compound |
| TGA | Mass change vs. temperature | Determines thermal stability, decomposition temperatures, and presence of volatiles (e.g., water, solvent). xrfscientific.comiitk.ac.in |
| DSC | Heat flow vs. temperature | Identifies melting point, crystallization temperature, glass transitions, and other phase changes. xrfscientific.comiitk.ac.in |
Electron Microscopy (AFM, SEM, TEM) for Morphological and Nanostructure Characterization
Electron microscopy techniques are essential for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale. While specific studies on this compound are not prevalent, the application of Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) would yield valuable structural data.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. An electron beam is scanned across the sample, and the resulting secondary or backscattered electrons are collected to form an image. hitachi-hightech.com For solid samples of this compound, SEM could reveal details about crystal habit, particle size distribution, and surface texture.
Transmission Electron Microscopy (TEM) offers significantly higher resolution by passing a beam of electrons through an ultrathin slice of the sample. hitachi-hightech.com This technique is capable of imaging the internal structure, including crystallographic defects and lattice arrangements. For nanomaterials derived from or incorporating the title compound, TEM would be indispensable for characterizing their size, shape, and degree of dispersion. afmworkshop.com
Atomic Force Microscopy (AFM) generates a three-dimensional topographic image of a surface with sub-nanometer resolution. biocubic.com It uses a sharp mechanical probe mounted on a cantilever to scan the sample surface. afmworkshop.com Unlike electron microscopy, AFM can be performed in air or liquid and does not require a conductive sample, making it ideal for imaging the surface of molecular crystals or films of this compound to measure precise feature heights and surface roughness. biocubic.com
| Microscopy Technique | Principle | Typical Information Gained |
| SEM | Electron beam scans the surface, detecting scattered electrons. hitachi-hightech.com | Surface topography, particle size and shape. afmworkshop.com |
| TEM | Electron beam is transmitted through a thin sample. hitachi-hightech.com | Internal structure, crystallographic information, size and shape of nanoparticles. afmworkshop.com |
| AFM | A physical probe scans the sample surface. biocubic.com | 3D surface topography, feature height, surface roughness at the nanoscale. afmworkshop.com |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of chromophores, such as aromatic rings and conjugated systems, gives rise to characteristic absorption bands.
Cyclic Voltammetry (CV) for Electrochemical Properties
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a substance. The method involves cycling the potential of a working electrode in a solution containing the analyte and measuring the resulting current. researchgate.net
This technique can be applied to this compound to determine its oxidation and reduction potentials. The pyridine moiety can undergo reduction, and the resulting cyclic voltammogram would provide information on the potential at which this occurs and the reversibility of the process. iitr.ac.in A typical experimental setup consists of a three-electrode system: a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺), all immersed in an electrolyte solution containing the compound. researchgate.net The shape of the CV curve indicates the nature of the electrochemical process, such as whether it is reversible, quasi-reversible, or irreversible, and can reveal the stability of the species formed upon reduction or oxidation. researchgate.net
Chromatographic Separation Techniques (e.g., Flash Column Chromatography, TLC, GC-MS-O)
Chromatographic techniques are fundamental for the purification and analysis of organic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a simple, rapid analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the optimal solvent system for a preparative separation. rsc.org For purification, a solvent system (eluent) is chosen so that the desired compound has a retention factor (Rf) of approximately 0.2-0.4 for the best separation. rochester.edusilicycle.com
Flash Column Chromatography is a preparative technique used to purify compounds from a reaction mixture. silicycle.com It utilizes a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system determined from TLC analysis. rsc.orgrochester.edu For precursors to the title compound, purification is often achieved using silica gel with a mobile phase consisting of a mixture of petroleum ether or hexanes and ethyl acetate (B1210297). asianpubs.orgrsc.org The compound is loaded onto the column and the eluent is pushed through under positive pressure, allowing for rapid and efficient separation. rochester.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile compounds. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and definitive identification. While specific GC-MS data for the title compound is not detailed, the technique is highly applicable for assessing its purity and identifying any volatile byproducts.
| Chromatographic Technique | Primary Use | Stationary/Mobile Phase Example |
| TLC | Reaction monitoring, purity checks, solvent system optimization. rsc.orgsilicycle.com | Stationary: Silica gel plate. Mobile: Hexane/Ethyl Acetate mixture. rochester.edu |
| Flash Column Chromatography | Preparative purification of the compound. silicycle.com | Stationary: Silica Gel 60. Mobile: Solvent system determined by TLC. asianpubs.orgrochester.edu |
| GC-MS | Separation and identification of volatile components. | Stationary: Coated capillary column. Mobile: Inert gas (e.g., Helium). |
Future Research Directions and Emerging Paradigms
Design of Novel Pyridyl Propanoate Analogues
The structural scaffold of ethyl 3-(4-pyridyl)propanoate offers a fertile ground for the design and synthesis of new analogues with tailored properties. By systematically modifying the pyridine (B92270) ring, the propanoate chain, and the ester group, researchers can fine-tune the molecule's physicochemical and biological characteristics.
Future design strategies are likely to focus on:
Substitution on the Pyridine Ring: Introducing various functional groups onto the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. This can lead to enhanced biological activity or novel material properties. For instance, the introduction of substituents has been shown to influence the anti-cancer properties of related pyridine derivatives. smolecule.com
Modification of the Propanoate Linker: Altering the length and rigidity of the propanoate chain can impact the molecule's conformational flexibility and its ability to interact with biological targets or material matrices.
Ester Group Variation: Replacing the ethyl ester with other alkyl or aryl groups can modify the compound's solubility, hydrolysis rate, and pharmacokinetic profile. smolecule.com
The design of these novel analogues will be guided by computational modeling and structure-activity relationship (SAR) studies to predict their properties and prioritize synthetic targets. jst.go.jpnih.gov
Interactive Table: Potential Modifications for Novel Analogues
| Molecular Scaffold | Potential Modification Site | Example Substituents/Modifications | Desired Outcome |
| Pyridine Ring | Positions 2, 3, 5, 6 | Halogens, Alkyl groups, Methoxy groups, Nitro groups | Enhanced biological activity, altered electronic properties |
| Propanoate Chain | Carbon atoms | Introduction of unsaturation, branching, or heteroatoms | Modified flexibility and binding affinity |
| Ester Group | Ethyl group | Larger alkyl chains, cyclic groups, aromatic rings | Improved solubility, controlled release |
Exploration of New Catalytic and Mechanistic Pathways
While several synthetic routes to this compound exist, the development of more efficient, sustainable, and cost-effective methods remains a key research area. Future investigations will likely explore novel catalytic systems and delve deeper into the reaction mechanisms to optimize synthesis.
Key areas of exploration include:
Advanced Catalysts: Research into novel catalysts, such as organocatalysts, metal-organic frameworks (MOFs), and enzymatic catalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. rsc.orgrsc.org For example, trifluoromethanesulfonic acid has been shown to be an effective catalyst in the one-step synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate. google.com
Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and process control for the synthesis of pyridyl propanoates.
Mechanistic Studies: Detailed mechanistic investigations using spectroscopic techniques and computational methods will provide a deeper understanding of the reaction pathways, enabling the rational design of improved synthetic protocols.
Integration with Advanced Materials Science (e.g., Carbon Nanotubes, Ionic Liquids)
The unique properties of this compound, particularly the presence of the pyridine moiety, make it an interesting candidate for integration with advanced materials.
Carbon Nanotubes (CNTs): The pyridine group can interact with the surface of carbon nanotubes through π-stacking interactions, allowing for the non-covalent functionalization of CNTs. nih.govcanada.ca This can improve the dispersion of CNTs in various solvents and create hybrid materials with potential applications in electronics, sensors, and biomedical devices. oatext.com Future research could explore the development of this compound-functionalized CNTs for targeted drug delivery or as components in advanced composites.
Ionic Liquids (ILs): Pyridine-containing compounds can be precursors to or components of ionic liquids. chemscene.comacs.orgrsc.org Research in this area could focus on synthesizing novel ionic liquids incorporating the this compound structure. These new ILs could exhibit unique properties as solvents for chemical reactions, electrolytes in batteries, or as extraction agents. rsc.org
Enhanced Bioremediation Strategies
Bioremediation offers an environmentally friendly approach to cleaning up pollutants. While direct research on the bioremediation of this compound is limited, the general principles of bioremediation can be applied. Future studies could investigate the potential for microorganisms to degrade this compound and its derivatives. This would involve isolating and identifying microbial strains capable of utilizing pyridyl propanoates as a carbon or nitrogen source. epa.gov Understanding the metabolic pathways involved in the degradation process would be crucial for developing effective bioremediation strategies for environments contaminated with such compounds.
Deeper Elucidation of Biological Action Mechanisms and Targeted Therapeutic Development
While some pyridyl propanoate derivatives have shown biological activity, a comprehensive understanding of their mechanisms of action is often lacking. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds.
This will involve:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the proteins and enzymes that interact with this compound and its analogues.
Pathway Analysis: Investigating how these interactions modulate cellular signaling pathways, for example, those involved in cell proliferation, inflammation, or microbial growth. smolecule.com
Targeted Therapeutic Development: The insights gained from mechanistic studies will guide the rational design of more potent and selective therapeutic agents for various diseases, including cancer and infectious diseases. mdpi.comgoogle.com The development of derivatives with improved pharmacokinetic properties will also be a key focus. acs.org
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for Ethyl 3-(4-Pyridyl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Condensation of ethyl isonicotinate with ethyl acetate via Claisen-like coupling, yielding ~86% .
- Route 2 : Direct esterification of 4-pyridylpropanoic acid, yielding ~42% .
- Critical Factors : Route 1’s higher yield is attributed to milder reaction conditions and reduced side-product formation. Route 2 may suffer from incomplete esterification or acid degradation. Optimize solvent polarity (e.g., THF vs. ethanol), catalyst (e.g., H₂SO₄ vs. DMAP), and stoichiometry.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- GC-FID/MS : Quantifies purity and identifies volatile byproducts (e.g., residual ethyl acetate) .
- HSQC NMR : Resolves ¹H-¹³C correlations to confirm the pyridyl-propanoate linkage and detect stereochemical impurities .
- X-ray Crystallography (SHELX) : Resolves crystal packing and molecular geometry; SHELXL is preferred for small-molecule refinement due to robust handling of twinned data .
Advanced Research Questions
Q. How does the thermal decomposition of this compound compare to other ethyl esters under high-temperature conditions?
- Methodological Answer :
- Experimental Design : Use shock-wave pyrolysis (1300–1600 K) with mid-IR laser diagnostics to track H₂O, CO₂, and CO formation .
- Key Findings : Ethyl esters with aromatic substituents (e.g., pyridyl) exhibit delayed CO₂ release due to radical stabilization at the α-carbon. Compare with ethyl propanoate (C5H10O2), which decomposes faster via β-scission .
- Modeling : Apply kinetic models (e.g., Cantera) to simulate decomposition pathways, emphasizing H-atom abstraction from the pyridyl ring.
Q. What role does this compound play in stabilizing lignin-derived monomers during catalytic depolymerization?
- Methodological Answer :
- Mechanistic Insight : In metal-catalyzed solvolysis, the ester group reduces lignin monomer re-polymerization by capping reactive hydroxyl groups. HSQC NMR confirms the disappearance of phenolic signals (e.g., p-coumaric acid) and emergence of stabilized dihydro derivatives .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C, Ru/Al₂O₃) under reductive conditions (H₂, 150°C) to maximize monomer yield.
Q. How can conflicting synthesis yields (e.g., 86% vs. 42%) be resolved through experimental design?
- Methodological Answer :
- Controlled Variables : Replicate both routes under inert atmospheres (N₂/Ar) to exclude oxidation. Monitor reaction progress via in-situ FTIR for ester carbonyl (~1740 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹) bands.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted isonicotinic acid in Route 2). Adjust purification steps (e.g., column chromatography vs. recrystallization) .
Applications in Drug Development
Q. What is the synthetic utility of this compound in preparing Dabigatran Etexilate?
- Methodological Answer :
- Stepwise Protocol :
Coupling : React with 4-methylamino-3-nitrobenzoic acid using CDI (1,1'-carbonyldiimidazole) to form an intermediate amide .
Reduction : Use Zn/HCl to reduce nitro to amine, followed by benzimidazole cyclization .
- Yield Optimization : One-pot amidination/acylation reduces intermediate isolation steps, achieving ~48% overall yield .
Stability and Safety
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use OV/AG/P99 respirators for vapor protection and nitrile gloves for dermal exposure .
- Waste Management : Avoid aqueous disposal; neutralize with 10% NaOH before incineration .
Data Interpretation Challenges
Q. How can computational modeling resolve discrepancies in thermal decomposition kinetics of ethyl esters?
- Methodological Answer :
- Sensitivity Analysis : Identify rate-limiting steps (e.g., C-O bond cleavage vs. radical recombination) using Chemkin-Pro. Compare simulated vs. experimental CO₂ time-profiles .
- Validation : Cross-reference with shock-tube data (1300–1600 K) to refine Arrhenius parameters for pyridyl-specific pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
